molecular formula C16H22BrNO4S B602889 Ethyl 1-(5-bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate CAS No. 1206154-33-7

Ethyl 1-(5-bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate

Cat. No.: B602889
CAS No.: 1206154-33-7
M. Wt: 404.3g/mol
InChI Key: QEZAJIKCNWYBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(5-bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group, a bromine atom, and a sulfonyl group attached to a dimethylbenzene moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromine Atom: Bromination of the dimethylbenzene moiety is achieved using bromine or a brominating agent under controlled conditions.

    Sulfonylation: The sulfonyl group is introduced via a sulfonylation reaction using sulfonyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions to modify the sulfonyl group or the ester group.

    Oxidation Reactions: Oxidation of the dimethylbenzene moiety can lead to the formation of different oxidation products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction can produce the corresponding alcohol or amine.

Scientific Research Applications

Ethyl 1-(5-bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(5-bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The bromine and sulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(5-chloro-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate
  • Ethyl 1-(5-fluoro-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate
  • Ethyl 1-(5-iodo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate

Uniqueness

Ethyl 1-(5-bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens.

Properties

IUPAC Name

ethyl 1-(5-bromo-2,4-dimethylphenyl)sulfonylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO4S/c1-4-22-16(19)13-5-7-18(8-6-13)23(20,21)15-10-14(17)11(2)9-12(15)3/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZAJIKCNWYBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.